molecular formula C16H24ClNO8 B140387 Meluadrine tartrate CAS No. 134865-37-5

Meluadrine tartrate

Cat. No.: B140387
CAS No.: 134865-37-5
M. Wt: 393.8 g/mol
InChI Key: VVIVBRYHTLRZGY-MBANBULQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Meluadrine tartrate can be synthesized through a series of chemical reactions involving the formation of its ®-enantiomer and subsequent combination with L-tartrate. The synthesis typically involves the use of benzylalcohol derivatives with phenolic groups, which undergo racemization in aqueous solutions . The reaction conditions for the synthesis include a pH range of 1.2 to 12, with optimal racemization occurring at pH 4 to 6 .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process includes the synthesis of the ®-enantiomer of meluadrine, followed by its combination with L-tartrate to form the final product. The production process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Meluadrine tartrate undergoes several types of chemical reactions, including racemization, oxidation, and reduction. The racemization of this compound in aqueous solutions is a well-studied reaction, with the rate of racemization being influenced by the pH of the solution .

Common Reagents and Conditions: The racemization of this compound involves the use of HPLC to measure the residual ®-enantiomer and the formed (S)-enantiomer. The reaction conditions include a pH range of 1.2 to 12, with the rate of racemization increasing at lower pH values .

Major Products Formed: The major products formed from the racemization of this compound are the ®-enantiomer and the (S)-enantiomer. The formation of these enantiomers is influenced by the pH of the solution and the dissociation state of the phenolic and amino groups .

Mechanism of Action

Meluadrine tartrate exerts its effects by acting as an agonist of the β2-adrenergic receptor. This receptor is involved in the relaxation of smooth muscle tissues, including those in the uterus. By binding to the β2-adrenergic receptor, this compound activates a signaling pathway that leads to the inhibition of uterine contractions . The molecular targets of this compound include the β2-adrenergic receptor and associated signaling molecules involved in smooth muscle relaxation .

Properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2.C4H6O6/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13;5-1(3(7)8)2(6)4(9)10/h4-6,11,14-16H,7H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIVBRYHTLRZGY-MBANBULQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159002
Record name Meluadrine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134865-37-5
Record name Meluadrine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134865-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meluadrine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meluadrine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELUADRINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P0KL436YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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